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Abstract

This document provides an in-depth technical overview of the artificial intelligence-driven
discovery and development of ISM012-042, a potent and gut-restricted inhibitor of prolyl
hydroxylase domain (PHD) enzymes 1 and 2. Developed by Insilico Medicine, ISM012-042 was
identified and optimized for the treatment of Inflammatory Bowel Disease (IBD) through the
integrated use of the Pharma.Al platform, encompassing the PandaOmics™ target discovery
engine and the Chemistry42™ generative chemistry platform. This approach significantly
accelerated the preclinical development timeline, moving from target identification to preclinical
candidate nomination in approximately 12 months. This guide details the Al-driven
methodologies, key experimental protocols, and comprehensive data supporting the preclinical
development of ISM012-042.

Introduction: The Unmet Need in IBD and the Al-
Driven Approach

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a
chronic inflammatory condition of the gastrointestinal tract with a significant unmet medical
need. Current therapies often have limitations in efficacy and can be associated with systemic
side effects. The inhibition of PHD enzymes presents a promising therapeutic strategy for IBD.
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PHD inhibition stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1a), a transcription factor that
plays a crucial role in promoting intestinal barrier function and reducing inflammation.

Insilico Medicine leveraged its end-to-end Al-driven drug discovery platform, Pharma.Al, to
identify and develop a novel, gut-restricted PHD inhibitor for IBD. This strategy aimed to
maximize therapeutic efficacy within the gastrointestinal tract while minimizing systemic
exposure and potential off-target effects. The accelerated timeline from program initiation to the
nomination of a preclinical candidate highlights the efficiency of this Al-powered approach.

Al-Driven Target Discovery and Molecule Design

The discovery of ISM012-042 was a multi-stage process orchestrated by the Pharma.Al
platform, which integrates Al for target discovery, generative chemistry for molecule design,
and prediction of clinical trial outcomes.

Target Identification with PandaOmics™

PandaOmics™, the target discovery engine of Pharma.Al, was employed to identify and
prioritize therapeutic targets for IBD. This platform analyzes a vast array of data, including
genomics, proteomics, transcriptomics, and published literature, using deep learning models to
identify proteins with a strong disease association. For IBD, PandaOmics identified the
PHD1/2-HIF-1a signaling axis as a top-ranking target. The rationale for this selection was
based on the pathway's critical role in intestinal epithelial cell protection and immune
modulation.
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Caption: PandaOmics™ workflow for IBD target identification.
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Generative Chemistry with Chemistry42™

Following the identification of PHD1 and PHD2 as high-potential targets, the Chemistry42™
platform was utilized to design a novel, potent, and gut-restricted inhibitor.[1] Chemistry42
employs a suite of generative Al models to create novel molecular structures with desired
physicochemical and pharmacokinetic properties.

The key objectives for the generative models were:

High Potency: Strong inhibitory activity against PHD1 and PHD?2.
o Selectivity: Minimal activity against other related enzymes to reduce off-target effects.

o Gut Restriction: Physicochemical properties favoring high concentrations in the colon and
low systemic absorption. This was a critical parameter to ensure localized efficacy and
minimize potential systemic side effects.

o Synthetic Accessibility: The generated molecules needed to be readily synthesizable.

The platform iteratively generated and scored millions of virtual compounds against these
predefined parameters. Promising candidates were then synthesized and subjected to
experimental validation. This iterative design-synthesize-test cycle, guided by Al, led to the
identification of ISM012-042.
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Caption: Chemistry42™ workflow for ISM012-042 design.
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Preclinical Pharmacology

ISM012-042 underwent a comprehensive preclinical evaluation to characterize its enzymatic
activity, cellular function, and in vivo efficacy.

In Vitro Enzymatic and Cellular Activity
Table 1: In Vitro Activity of ISM012-042

Assay Target IC50 (nM)
PHDL1 Inhibition PHD1 1.9
PHD?2 Inhibition PHD2 2.5

Experimental Protocol: PHD1/2 Enzymatic Inhibition Assay

o Objective: To determine the in vitro inhibitory potency of ISM012-042 against human PHD1
and PHD2 enzymes.

» Method: A biochemical assay was performed using recombinant human PHD1 and PHD2.
The assay measures the hydroxylation of a HIF-1a peptide substrate.

e Procedure:

o Recombinant PHD1 or PHD2 enzyme was incubated with a synthetic HIF-1a peptide
substrate, a-ketoglutarate, and ascorbate in an assay buffer.

o ISM012-042 was added at various concentrations.
o The reaction was initiated and incubated at room temperature.

o The level of hydroxylated peptide was quantified using a fluorescent-based detection
method.

o IC50 values were calculated from the dose-response curves.

Experimental Protocol: HIF-1a Accumulation Assay
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o Objective: To assess the ability of ISM012-042 to stabilize HIF-1a in a cellular context.
e Cell Line: Caco-2 human colorectal adenocarcinoma cells.
o Method: A HiBIT protein tagging system was used to quantify HIF-1a levels.
e Procedure:
o Caco-2 cells were seeded in 96-well plates and allowed to adhere overnight.
o Cells were treated with a serial dilution of ISM012-042 for a specified duration.
o Cell lysis was performed, and the HiBIT lytic detection reagent was added.

o Luminescence, proportional to the amount of HIF-1a-HiBiT fusion protein, was measured
using a luminometer.

Intestinal Barrier Function

Experimental Protocol: Transepithelial Electrical Resistance (TEER) Assay

Objective: To evaluate the protective effect of ISM012-042 on intestinal epithelial barrier
integrity.

e Cell Line: Caco-2 cells.

» Method: Caco-2 cells were cultured on Transwell inserts to form a polarized monolayer.
Barrier integrity was assessed by measuring the TEER.

e Procedure:

o Caco-2 cells were seeded on Transwell inserts and cultured until a stable TEER value was
achieved, indicating monolayer confluence and tight junction formation.

o The monolayer was pre-treated with ISM012-042 (e.g., 2.5 uM) for a specified time.

o Barrier dysfunction was induced by adding dextran sulfate sodium (DSS) to the apical side
of the Transwell.
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o TEER was measured at various time points using a voltmeter.

Anti-inflammatory Activity

Experimental Protocol: Cytokine mRNA Expression in Bone Marrow-Derived Dendritic Cells
(BMDCs)

e Objective: To determine the effect of ISM012-042 on the expression of pro-inflammatory
cytokines.

e Cell Type: Mouse bone marrow-derived dendritic cells (BMDCs).

o Method: Quantitative real-time polymerase chain reaction (QRT-PCR) was used to measure
the mRNA levels of TNF-a and IL-12.

e Procedure:

[¢]

BMDCs were generated from mouse bone marrow cells.

[¢]

Cells were pre-treated with various concentrations of ISM012-042.

[e]

Inflammation was stimulated by adding lipopolysaccharide (LPS).

o

After incubation, total RNA was extracted from the cells.

[¢]

cDNA was synthesized, and gRT-PCR was performed using primers specific for TNF-a, IL-
12, and a housekeeping gene for normalization.

In Vivo Efficacy in Colitis Models

ISM012-042 demonstrated significant efficacy in preclinical models of colitis, reducing disease
activity and improving histological scores.
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Caption: Mechanism of action of ISM012-042.

Pharmacokinetics and Gut-Restriction

A key feature of ISM012-042 is its gut-restricted pharmacokinetic profile, which was confirmed
in preclinical studies.
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Table 2: ISM012-042 Concentration in Plasma and Colon of Mice

) Mean Plasma Mean Colon Concentration
Time (hours) .
Concentration (ng/mL) (ngl/g)
2 10 1500
8 5 800
24 <1 200

Experimental Protocol: LC-MS/MS Quantification of ISM012-042
e Objective: To determine the concentration of ISM012-042 in plasma and colon tissue.
e Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

e Procedure:

[¢]

Mice were orally administered ISM012-042.
o At specified time points, blood and colon tissue samples were collected.
o Plasma was separated from blood by centrifugation. Colon tissue was homogenized.

o ISM012-042 was extracted from plasma and colon homogenates using a liquid-liquid or
solid-phase extraction method.

o The extracted samples were analyzed by LC-MS/MS. A specific precursor-to-product ion
transition for ISM012-042 was monitored for quantification.

o Concentrations were determined by comparing the peak areas to a standard curve
prepared in the corresponding matrix.

Conclusion

The discovery and development of ISM012-042 serves as a compelling case study for the
power of integrating artificial intelligence into the drug discovery pipeline. The use of
PandaOmics™ for target identification and Chemistry42™ for generative chemistry enabled the
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rapid and efficient design of a potent, selective, and gut-restricted PHD inhibitor for the
treatment of IBD. The preclinical data package demonstrates the potential of ISM012-042 to
restore intestinal barrier function and modulate the inflammatory response in the gut, with a
favorable pharmacokinetic profile that minimizes systemic exposure. This Al-driven approach
has the potential to significantly reduce the time and cost of bringing novel therapies to patients
with unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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